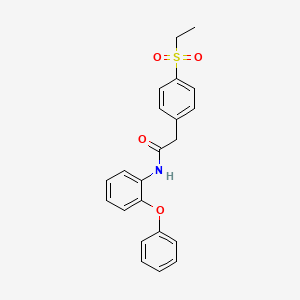

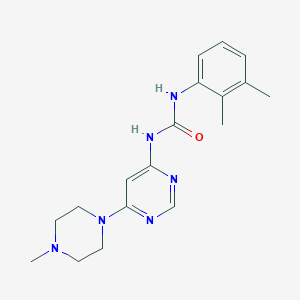

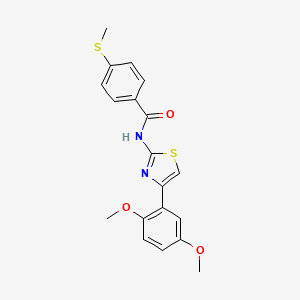

2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EPPA belongs to the class of sulfonylurea compounds and has been shown to possess anti-inflammatory and analgesic properties.

Aplicaciones Científicas De Investigación

Chemoselective Synthesis and Catalysis

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase

This research focuses on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs synthesis, highlighting a kinetically controlled synthesis using vinyl acetate as the acyl donor. It emphasizes the process optimization, mechanism, and kinetics of the reaction, employing Novozym 435 as the catalyst and exploring various parameters to achieve the desired outcome (Magadum & Yadav, 2018).

Anticancer and Anti-inflammatory Properties

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized Derivatives

A study developed new chemical entities, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, to assess their potential as anticancer, anti-inflammatory, and analgesic agents. The findings suggest that compounds with halogens on the aromatic ring exhibit significant anticancer and anti-inflammatory activities, with one compound showing promising therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).

Molecular Docking and Interaction Studies

Evaluation of Electronic and Biological Interactions

The structural, electronic, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated, including its interactions in polar liquids using the Gaussian 16 W DFT tool. The study delves into the molecular docking to assess fungal and cancer activities, providing insights into the drug mechanism and ADMET properties (Bharathy, Prasana, Muthu, Irfan, Basha Asif, Saral, Aayisha, & Devi, 2021).

Photocatalytic Degradation Studies

Photocatalytic Degradation of Pharmaceuticals

A research project explored the photocatalytic degradation of paracetamol, a compound structurally similar to 2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide, using TiO2 nanoparticles under UV and sunlight irradiation. This study sheds light on the potential environmental applications of related compounds in water treatment and pollution control (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Propiedades

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(2-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4S/c1-2-28(25,26)19-14-12-17(13-15-19)16-22(24)23-20-10-6-7-11-21(20)27-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJFJXPKBFXLJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)

![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)

![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2556485.png)

![6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2556489.png)